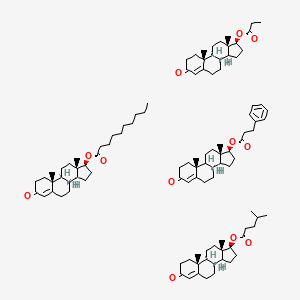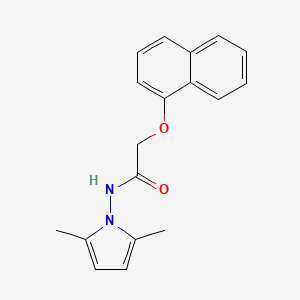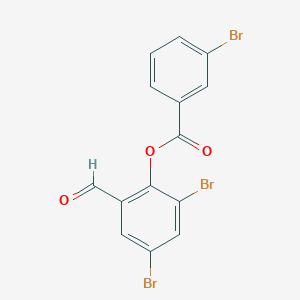![molecular formula C11H13NO3 B14160237 1-[(E)-2-nitroethenyl]-4-propoxybenzene CAS No. 6946-31-2](/img/structure/B14160237.png)
1-[(E)-2-nitroethenyl]-4-propoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(E)-2-nitroethenyl]-4-propoxybenzene is an organic compound that belongs to the class of nitroalkenes It is characterized by the presence of a nitro group (-NO2) attached to an ethylene bridge, which is further connected to a benzene ring substituted with a propoxy group (-OCH2CH2CH3)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-2-nitroethenyl]-4-propoxybenzene typically involves the nitration of an appropriate precursor. One common method is the reaction of 4-propoxybenzaldehyde with nitromethane in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction proceeds via a Henry reaction (nitroaldol reaction), followed by dehydration to yield the desired nitroalkene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. Catalysts such as phase-transfer catalysts can be employed to enhance the reaction rate and selectivity. The use of automated reactors and real-time monitoring systems can further optimize the production process, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(E)-2-nitroethenyl]-4-propoxybenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) in ethanol.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: 1-[(E)-2-aminoethenyl]-4-propoxybenzene.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-[(E)-2-nitroethenyl]-4-propoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 1-[(E)-2-nitroethenyl]-4-propoxybenzene involves its interaction with molecular targets through its nitro and propoxy groups. The nitro group can participate in redox reactions, generating reactive intermediates that can interact with cellular components. The propoxy group can influence the compound’s lipophilicity, affecting its ability to cross cell membranes and reach intracellular targets. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[(E)-2-nitroethenyl]-4-methoxybenzene: Similar structure with a methoxy group (-OCH3) instead of a propoxy group.
1-[(E)-2-nitroethenyl]-4-ethoxybenzene: Similar structure with an ethoxy group (-OCH2CH3) instead of a propoxy group.
1-[(E)-2-nitroethenyl]-4-butoxybenzene: Similar structure with a butoxy group (-OCH2CH2CH2CH3) instead of a propoxy group.
Uniqueness
1-[(E)-2-nitroethenyl]-4-propoxybenzene is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The propoxy group provides a balance between hydrophilicity and lipophilicity, potentially enhancing its solubility and bioavailability compared to similar compounds with shorter or longer alkoxy chains.
Propriétés
Numéro CAS |
6946-31-2 |
|---|---|
Formule moléculaire |
C11H13NO3 |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
1-[(E)-2-nitroethenyl]-4-propoxybenzene |
InChI |
InChI=1S/C11H13NO3/c1-2-9-15-11-5-3-10(4-6-11)7-8-12(13)14/h3-8H,2,9H2,1H3/b8-7+ |
Clé InChI |
VKWWKOVGOMKAOT-BQYQJAHWSA-N |
SMILES isomérique |
CCCOC1=CC=C(C=C1)/C=C/[N+](=O)[O-] |
SMILES canonique |
CCCOC1=CC=C(C=C1)C=C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


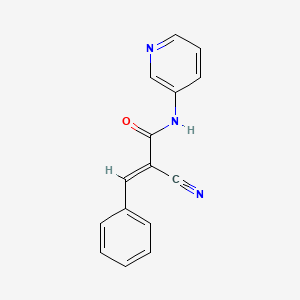

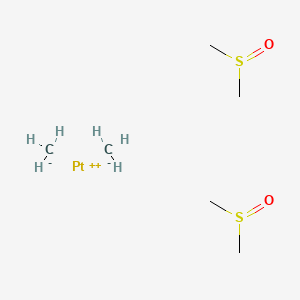
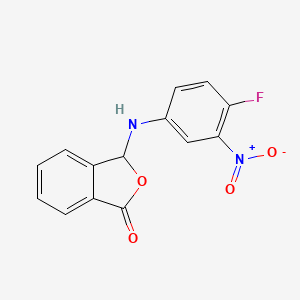
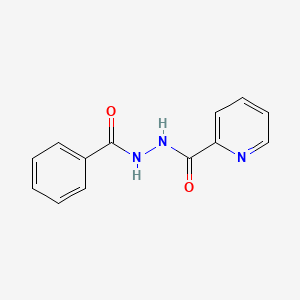
![1-[3-(4-Bromophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone](/img/structure/B14160190.png)
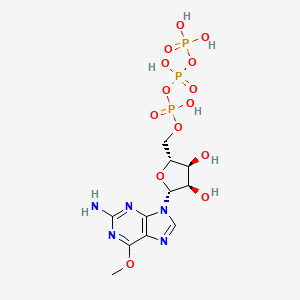
![N-[1-(2,4-Dimethoxy-phenyl)-eth-(E)-ylidene-hydrazinocarbonylmethyl]-2-phenyl-acetamide](/img/structure/B14160202.png)
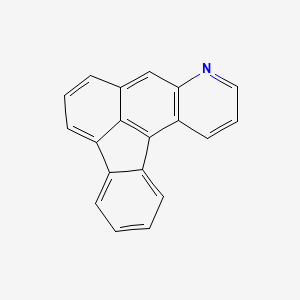
![5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]-N-[4-(pyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B14160209.png)

